1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile

Übersicht

Beschreibung

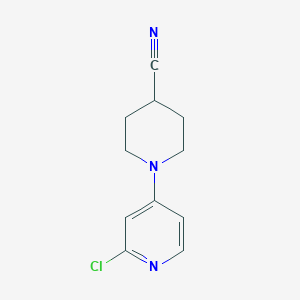

1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a chloropyridine group attached to a piperidine ring, which is further substituted with a carbonitrile group.

Synthetic Routes and Reaction Conditions:

Chlorination and Cyclization: One common synthetic route involves the chlorination of pyridine to form 2-chloropyridine, followed by cyclization with piperidine to introduce the piperidine ring.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with a chloropyridine derivative to form the piperidine ring.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chloropyridine group is replaced by another nucleophile.

Coupling Reactions: The carbonitrile group can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium(VI) oxide, aqueous conditions.

Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles, polar aprotic solvents.

Coupling: Palladium catalyst, boronic acids, base.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Substituted pyridines or piperidines.

Coupling: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Medicine: It can be used in the development of new drugs, especially those targeting neurological disorders and inflammation.

Industry: The compound finds use in the chemical industry for the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism by which 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile is similar to other piperidine derivatives and chloropyridine compounds. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:

4-(2-pyridinyl)piperidine-4-carbonitrile dihydrochloride

Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate

1-benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Biologische Aktivität

1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile is a compound of interest due to its potential therapeutic applications. The biological activity of this compound is influenced by its molecular structure, which includes a piperidine ring and a chloropyridine moiety. This article explores the biological mechanisms, biochemical interactions, and pharmacological effects associated with this compound.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Target Enzymes : Similar compounds have demonstrated the ability to inhibit phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5), which plays a crucial role in cellular signaling pathways involving cyclic guanosine monophosphate (cGMP) and calcium signaling.

- Ion Channel Interaction : It may selectively block presynaptic fast voltage-gated potassium channels, leading to prolonged depolarization of cell membranes and enhanced calcium influx into nerve endings. This mechanism suggests potential applications in modulating neurotransmitter release and neuronal excitability.

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The presence of the chloropyridine group enhances lipophilicity and may improve binding affinity to target proteins.

| Structural Feature | Impact on Activity |

|---|---|

| Chloropyridine Substituent | Increases binding affinity |

| Piperidine Ring | Essential for receptor interaction |

| Carbonitrile Group | Potentially involved in enzyme inhibition |

In Vitro Studies

In vitro studies have shown that compounds similar to this compound can exhibit significant effects on various cellular processes:

- Cell Viability : At low concentrations, the compound may promote cell survival, while higher concentrations can induce cytotoxic effects such as apoptosis or cellular stress.

- Metabolic Stability : The compound's metabolic profile indicates that it is metabolized by cytochrome P450 enzymes, which can alter its pharmacokinetic properties and efficacy.

In Vivo Studies

Animal model studies have demonstrated the following:

- Dose Dependency : The biological response varies with dosage; optimal dosing is crucial for maximizing therapeutic effects while minimizing toxicity. Threshold effects have been observed, indicating specific dosage ranges that elicit significant biological responses.

Cancer Research

In cancer research, related compounds have been shown to inhibit tumor growth in xenograft models. For instance, modifications to the piperidine structure have led to compounds with enhanced selectivity for cancer-related kinases, demonstrating potential for targeted cancer therapies .

Neurological Applications

Research has indicated that compounds targeting potassium channels can modulate neurological diseases by altering neurotransmitter release dynamics. This suggests that this compound could have implications in treating conditions such as epilepsy or chronic pain syndromes.

Eigenschaften

IUPAC Name |

1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c12-11-7-10(1-4-14-11)15-5-2-9(8-13)3-6-15/h1,4,7,9H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPCYRAOUHSXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.